molecular formula C7H10N2O3 B1267134 1-Propylpyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 5496-93-5

1-Propylpyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No. B1267134
CAS RN: 5496-93-5
M. Wt: 170.17 g/mol
InChI Key: XWOHLFXRXDBIHA-UHFFFAOYSA-N
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Description

1-Propylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound belonging to the class of pyrimidinetriones. These compounds are of interest due to their diverse chemical properties and potential applications in organic synthesis and medicinal chemistry. While specific studies on 1-Propylpyrimidine-2,4,6(1H,3H,5H)-trione are limited, research on closely related compounds provides valuable insights into its likely characteristics and behaviors.

Synthesis Analysis

The synthesis of pyrimidine-2,4,6-triones typically involves multicomponent reactions that offer a versatile approach for creating complex molecular structures with high efficiency and atom economy. For example, a study detailed the synthesis of a dimethylpyrimidine trione derivative using a Knoevenagel–Michael protocol, demonstrating the utility of pyrimidine triones as building blocks in organic synthesis (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine-2,4,6-triones, including derivatives similar to 1-Propylpyrimidine, often exhibits interesting tautomeric forms. A study on a related compound highlighted the stabilization of the enol form over the keto form, supported by NMR data and density functional theory (DFT) calculations, which could be relevant to the structural analysis of 1-Propylpyrimidine-2,4,6-trione (Sharma et al., 2017).

Chemical Reactions and Properties

Pyrimidine-2,4,6-triones are reactive substrates in various chemical reactions, forming a basis for synthesizing a wide range of derivatives. For instance, they participate in three-component reactions with alkyl isocyanides and acetylenic diesters, leading to the efficient synthesis of complex molecules (Ardakani et al., 2015).

Physical Properties Analysis

The physical properties of pyrimidine-2,4,6-triones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on 1-Propylpyrimidine-2,4,6-trione are not available, related compounds have been characterized using techniques like X-ray diffraction, indicating that detailed structural information can elucidate physical properties (Sharma et al., 2017).

Chemical Properties Analysis

The chemical behavior of pyrimidine-2,4,6-triones, including reactivity, stability, and tautomerism, is a subject of ongoing research. Studies demonstrate that these compounds can undergo various chemical transformations, offering pathways to novel synthetic applications. The tautomeric stability, as seen in related research, suggests that 1-Propylpyrimidine-2,4,6-trione may also exhibit interesting chemical properties (Sharma et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • Derivatives Synthesis : Research has demonstrated the synthesis of various derivatives of pyrimidine triones, including 1-Propylpyrimidine-2,4,6(1h,3h,5h)-trione. One study outlined the synthesis of silicon-, germanium-, and tin-containing derivatives of barbital and methyluracil, highlighting the diverse chemical modifications possible with pyrimidine triones (Gordetsov et al., 2005).

  • Chemical Reactions and Catalysis : Various chemical reactions involving pyrimidine triones have been explored. A study described the use of succinimidinium hydrogensulfate as an efficient catalyst for synthesizing derivatives of pyrimidine triones, indicating their potential in chemical synthesis (Goli-Jolodar et al., 2016).

  • Structural and Theoretical Studies : Investigations into the structural properties of pyrimidine triones have been conducted. For instance, a study on 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione involved both experimental characterization and theoretical calculations to understand its chemical behavior (Sharma et al., 2017).

Applications in Medicinal Chemistry

  • Drug Synthesis and Modifications : Research has focused on synthesizing novel compounds from pyrimidine triones, potentially applicable in medicinal chemistry. For instance, the synthesis of new pyrimidine-2,4,6-triones analogs and their biological activity assessments have been documented, reflecting their relevance in drug development (Hatzade et al., 2020).

  • Antimicrobial and Antiviral Properties : Some derivatives of pyrimidine triones have shown promising antimicrobial and antiviral properties. A study reported the synthesis of compounds with antimycobacterial activity, suggesting potential applications in treating infections (Yushin et al., 2020).

Environmental Applications

  • Photocatalytic Degradation : The photocatalytic degradation of related compounds, like phenobarbital, has been studied, indicating the potential environmental applications of pyrimidine triones in pollutant degradation and environmental remediation (Cao et al., 2013).

properties

IUPAC Name

1-propyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOHLFXRXDBIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301352
Record name 1-propylpyrimidine-2,4,6(1h,3h,5h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1,3-diazinane-2,4,6-trione

CAS RN

5496-93-5
Record name NSC142569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propylpyrimidine-2,4,6(1h,3h,5h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Metallic sodium (2.6 g, 113 mmol) is added to ethanol (60 ml). The mixture is stirred until the sodium has completely finished reacting. Diethyl malonate (116 ml, 105 mmol) and n-propylurea (10 g, 98 mmol) are then added and the mixture is stirred under reflux for 5 h. After conc. HCl (5 ml) and hot water (45 ml) have been added, the mixture is filtered and the filtrate is concentrated in vacuo. Ethanol is added to the residue and the mixture is stirred. The solid is filtered off with suction and dried.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
116 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA El-Kalyoubi - Chemistry Central Journal, 2018 - Springer
Background Described a series of main target compounds pyrimido[5,4-e][1,2,4]triazines is obtained via condensation of 6-hydrazinyluracil with different aromatic aldehydes to give the …
Number of citations: 14 link.springer.com

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